![molecular formula C17H13NO4 B2912411 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 110768-27-9](/img/structure/B2912411.png)
2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (DMDI) is a heterocyclic organic compound which has been studied for its potential applications in a variety of scientific fields. It is an important intermediate in the synthesis of various compounds and has been found to have a wide range of biological and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of various compounds, such as indoles, pyrazoles, and pyrrolidines. It has also been used in the synthesis of various pharmaceuticals, such as antiepileptic drugs, antifungal agents, and antibiotics. Additionally, 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied for its potential applications in the field of biochemistry, as it has been found to be an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Wirkmechanismus
Target of Action
Similar compounds have been shown to target leukemia and lymphoma cells .
Mode of Action
The compound demonstrates significant inhibition of cell proliferation and induction of apoptosis in leukemia and lymphoma cells . It appears to act through the mitochondrial apoptosis pathway . The compound also downregulates XIAP (x-linked inhibitor of apoptosis protein), suggesting the activation of additional apoptosis-promoting mechanisms .
Biochemical Pathways
The compound affects the mitochondrial apoptosis pathway . This pathway is crucial for the regulation of programmed cell death, a process that is often dysregulated in cancer cells. By inducing apoptosis, the compound can effectively eliminate cancer cells .
Pharmacokinetics
Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been analyzed .
Result of Action
The compound has been shown to inhibit cell proliferation and induce apoptosis in leukemia and lymphoma cells . This results in the reduction of cancer cell populations, potentially leading to a decrease in tumor size and progression .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound has a wide range of potential applications, making it a useful reagent for a variety of experiments. The main limitation of using 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments is the lack of understanding of its mechanism of action. Additionally, the compound can be toxic if not handled properly, and it can produce by-products which can interfere with the desired product.
Zukünftige Richtungen
The potential future directions for the use of 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in scientific research include further investigation into its mechanism of action, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done to explore the compound’s potential as an inhibitor of other enzymes, such as proteases and kinases. Additionally, further research could be done to explore the compound’s potential as an anti-inflammatory and anticonvulsant agent, as well as its potential applications in the synthesis of pharmaceuticals. Finally, further research could be done to explore the compound’s potential as a therapeutic agent for a variety of diseases and conditions.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMBPHSYAMSDPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.